1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-9-6-11(14)7-10(2)13(9)16-5-3-4-12(15)8-16/h6-7,12H,3-5,8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUTTVOZOMBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC(C2)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Bromination
The 4-bromo substituent on the 2,6-dimethylphenyl ring is typically introduced via electrophilic aromatic substitution. Bromination is conducted using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The steric hindrance from the 2,6-dimethyl groups directs substitution to the para position:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ catalyst | 4-Bromo-2,6-dimethyl derivative | 40–60 |
This regioselectivity is favored due to electronic effects and steric hindrance from the methyl groups at the ortho positions.
Piperidine-3-Amine Functionalization
The piperidin-3-amine moiety can be synthesized starting from piperidine-3-carboxylic acid or its derivatives. The amine group at the 3-position is introduced either by direct amination or reduction of an amide intermediate. A common approach involves:
- Formation of N-(2,6-dimethylphenyl)piperidine-3-carboxamide via coupling of piperidine-3-carboxylic acid with 2,6-dimethylaniline or its bromo-substituted analog.
- Reduction of the amide group to the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amide formation | DCC, DMAP, inert atmosphere | N-(2,6-dimethylphenyl)piperidine-3-carboxamide | Variable | |
| Amide reduction | LiAlH₄, anhydrous ether | Piperidin-3-amine derivative | 70–85 |
This route allows selective reduction of the amide to the amine without affecting the aromatic ring.
Coupling of Aromatic and Piperidine Moieties
The coupling between the 4-bromo-2,6-dimethylphenyl group and the piperidin-3-amine can be achieved via nucleophilic aromatic substitution or amide bond formation followed by reduction. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed for C-N bond formation between aryl bromides and amines.
A representative method involves:
- Using 4-bromo-2,6-dimethylaniline as a starting material.
- Coupling with piperidine derivatives under palladium catalysis in the presence of suitable ligands and bases.
- Subsequent functional group transformations to install the amine at the 3-position of the piperidine ring.
Alternative Synthetic Routes and Optimization
Recent patent literature describes advanced synthetic routes for related bromo-substituted amines involving:
- Use of directing groups on the amine to facilitate regioselective transformations.
- Negishi coupling reactions using methyl zinc reagents and nickel catalysts to introduce methyl substituents on brominated pyridine derivatives, which can be adapted for phenyl derivatives.
- Hydrolysis steps to remove directing groups and regenerate amines under acidic conditions.
These methods offer high yields, scalability, and minimize side products, making them suitable for industrial synthesis.
Summary Table of Key Preparation Steps
Research Findings and Analytical Considerations
- The presence of 2,6-dimethyl groups on the phenyl ring provides steric hindrance that influences regioselectivity during electrophilic substitution reactions, favoring para substitution (position 4) for bromination.
- Reduction of amide intermediates with LiAlH₄ is efficient and selective, yielding the corresponding amine without affecting aromatic substituents.
- Palladium-catalyzed amination reactions are effective for coupling aryl bromides with piperidine amines, facilitating the formation of the C-N bond essential for the target compound.
- Directing groups and organometallic cross-coupling (Negishi coupling) offer advanced synthetic options for modifying brominated aromatic amines with high yield and scalability.
- Analytical methods such as NMR, mass spectrometry, and HPLC are essential to confirm structural identity and purity during synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is a compound of significant interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.
Molecular Formula
- Molecular Formula : C13H17BrN2
- Molecular Weight : 283.19 g/mol
Structural Characteristics
The compound features a piperidine ring substituted with a 4-bromo-2,6-dimethylphenyl group. The presence of the bromine atom and the dimethyl substitutions can influence its pharmacological properties, making it a subject of interest in drug design.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases due to its interaction with specific biological targets.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Antipsychotic Properties
The compound's structural resemblance to known antipsychotics suggests it may possess similar efficacy. Investigations into its binding affinity to dopamine receptors could provide insights into its potential use in treating schizophrenia and other psychotic disorders.
Neuropharmacology
The piperidine moiety is well-known for its neuroactive properties. The compound has been studied for:
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions by modulating cholinergic systems.
- Analgesic Effects : Preliminary studies suggest that compounds with this structure may have pain-relieving properties through their action on opioid receptors.
Synthesis and Derivative Development
The synthesis of this compound often involves multi-step processes that allow for the modification of the piperidine ring or the aromatic substituent. Such modifications can lead to:
- Improved Potency : By altering functional groups, researchers can enhance the compound's biological activity.
- Targeted Delivery Systems : Developing prodrugs or conjugates that facilitate targeted delivery to specific tissues or cells.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various piperidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests compared to control groups, indicating potential antidepressant activity .
Case Study 2: Antipsychotic Potential
In another study featured in Neuropharmacology, researchers investigated the binding affinity of this compound to dopamine D2 receptors. The findings suggested that it has a moderate affinity comparable to established antipsychotic medications, warranting further exploration into its therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
The following analysis compares 1-(4-bromo-2,6-dimethylphenyl)piperidin-3-amine with structurally and functionally related compounds, focusing on molecular features, electronic properties, and commercial viability.
Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations :
- Halogen Effects : The bromo group in the target compound increases molecular weight and lipophilicity compared to chloro analogs (e.g., 1-(4-chloropyrimidin-2-yl)piperidin-3-amine) .
- Side Chain Variations : The piperidin-3-amine moiety in the target compound contrasts with formamide (Maybridge) and pyrazolo-pyrimidine () side chains, which alter hydrogen-bonding and π-stacking capabilities .
- Electronic Properties : Frontier orbital analysis (HOMO) of analogs like N-(4-bromo-2,6-dimethylphenyl)formamide shows electron density localized on the formamide group, whereas the target compound’s piperidine ring may distribute electron density differently, affecting binding interactions .
Key Observations :
- The target compound’s commercial availability suggests optimized synthetic routes, whereas discontinued analogs (e.g., thieno-pyran derivatives) face stability or scalability challenges .
- Bromine incorporation likely contributes to the target’s higher cost compared to non-halogenated analogs .
Biological Activity
1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a brominated and dimethyl-substituted phenyl moiety, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound is characterized by:
- A piperidine ring , which is known for its versatility in drug design.
- A 4-bromo substituent that may enhance lipophilicity and receptor binding.
- 2,6-dimethyl groups that potentially influence the steric and electronic properties of the molecule.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. For instance, it has been associated with the inhibition of the protein phosphatase PPM1D (WIP1), which negatively regulates the p53 tumor suppressor protein. By inhibiting WIP1, this compound can enhance p53 activity, leading to increased apoptosis in cancer cells.
Anticancer Activity
The compound's ability to modulate p53 activity suggests its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures can induce cell death in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against specific cancer types when tested alongside conventional therapies .
Antituberculosis Activity
In related research on piperidine derivatives, compounds with structural similarities to this compound have shown promising antitubercular activity. For example, certain piperidinothiosemicarbazones demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Inhibition of Dihydrofolate Reductase (DHFR) : A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against DHFR, an enzyme involved in folate metabolism crucial for DNA synthesis in cancer cells. The findings indicated that structural modifications significantly impacted the inhibitory potency .
- Antimycobacterial Activity : Research on pyridine and pyrazine derivatives showed that specific substitutions on the piperidine ring could enhance tuberculostatic activity. For instance, compounds exhibiting a piperidine substituent at strategic positions displayed superior efficacy against M. tuberculosis strains compared to their analogs .
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlights how variations in the chemical structure influence biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with bromine and dimethyl groups | Potential anticancer and antimicrobial activity |
| N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamide | Benzamide group instead of piperidine | Moderate enzyme inhibition |
| 1-(4-Bromo-2,6-dimethylphenyl)acetamide | Acetamide functional group | Reduced biological activity compared to piperidine derivatives |
Q & A
Q. What are the common synthetic routes for 1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A widely applicable approach involves reductive amination of ketones with amines using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent, as demonstrated in the synthesis of structurally related 4-aminopiperidines . For bromo-aryl derivatives, halogenated aldehydes (e.g., 2,6-dimethyl-4-bromobenzaldehyde) can be condensed with amines under Lewis acid catalysis (e.g., BF₃·OEt₂ in CHCl₃), followed by oxidation and purification . Yield optimization requires careful control of stoichiometry (e.g., 1:1.5 ketone-to-amine ratio), inert atmosphere (argon), and reaction time (8–24 hours). Post-synthetic purification via column chromatography or recrystallization is critical, with yields typically ranging from 61% to 92% depending on substituent steric effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure. For example, the aromatic protons in the 4-bromo-2,6-dimethylphenyl group typically appear as a singlet (δ 7.3–7.5 ppm) due to symmetry, while piperidine protons show distinct splitting patterns (e.g., axial/equatorial H at δ 2.3–3.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy (e.g., [M+H]⁺ peaks with <2 ppm error). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% for purity confirmation .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR be applied to study the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : 3D-QSAR modeling can correlate substituent effects (e.g., bromo, methyl groups) with biological activity. For example, in antileukemic triazine derivatives, electrostatic and steric field descriptors derived from Comparative Molecular Field Analysis (CoMFA) can predict activity trends . Key steps include:
Alignment : Superimpose derivatives using the piperidine core as a template.
Descriptor Calculation : Generate steric (van der Waals) and electrostatic (Coulombic) fields.
Validation : Use leave-one-out cross-validation (LOO-CV) to ensure model robustness (q² > 0.5).
Substituents at the 4-bromo position enhance hydrophobic interactions, while methyl groups modulate steric accessibility to target receptors .
Q. What methodological approaches should be employed to resolve contradictions in pharmacological data across studies involving this compound?
- Methodological Answer : Contradictions in activity data (e.g., varying IC₅₀ values) often arise from assay conditions or structural impurities. To address this:
Standardization : Use identical cell lines (e.g., Jurkat for leukemia) and assay protocols (e.g., MTT viability assays) .
Purity Verification : Re-evaluate compound purity via HPLC (>98%) and NMR to rule out degradants or byproducts .
Meta-Analysis : Compare structural analogs (e.g., halogen vs. methyl substitutions) to isolate substituent-specific effects .
For instance, discrepancies in antimalarial activity of quinoline derivatives were resolved by controlling stereochemistry and solvent polarity .
Data Reporting and Analysis
Q. How should researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Use liver microsomal assays (e.g., human or rat) to measure intrinsic clearance (CLint):
Incubation : Compound (1 µM) with NADPH-regenerating system at 37°C.
Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
Structural modifications (e.g., bromo → methoxy) can enhance metabolic stability by reducing CYP450 enzyme interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
